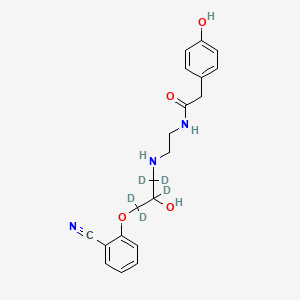

Epanolol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H23N3O4 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

N-[2-[[3-(2-cyanophenoxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C20H23N3O4/c21-12-16-3-1-2-4-19(16)27-14-18(25)13-22-9-10-23-20(26)11-15-5-7-17(24)8-6-15/h1-8,18,22,24-25H,9-11,13-14H2,(H,23,26)/i13D2,14D2,18D |

InChI Key |

YARKMNAWFIMDKV-RGATXGMCSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C#N)O)NCCNC(=O)CC2=CC=C(C=C2)O |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCC(CNCCNC(=O)CC2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Epanolol-d5 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Epanolol-d5, a deuterated analog of the beta-blocker Epanolol. It is intended for researchers, scientists, and drug development professionals who are engaged in bioanalytical method development, pharmacokinetic studies, and other research requiring precise quantification of Epanolol in biological matrices. This document details its primary application as an internal standard, its chemical properties, and provides illustrative experimental protocols and workflows.

Introduction to Epanolol and the Role of this compound

Epanolol is a selective beta-1 adrenergic receptor antagonist that has been investigated for the treatment of cardiovascular conditions such as hypertension and angina pectoris.[1][2][3][4] Like other beta-blockers, it exerts its therapeutic effects by blocking the action of catecholamines at beta-1 receptors in the heart, leading to a decrease in heart rate and cardiac contractility.[4]

In research and clinical development, the accurate quantification of a drug like Epanolol in biological samples (e.g., plasma, urine) is crucial for pharmacokinetic and bioequivalence studies.[5] This is where this compound plays a critical role. This compound is a stable isotope-labeled version of Epanolol, meaning that five hydrogen atoms in the molecule have been replaced with deuterium atoms. This subtle change in mass does not significantly alter its chemical properties but allows it to be distinguished from the non-labeled Epanolol by mass spectrometry.[6] Consequently, the primary and pivotal use of this compound in research is as an internal standard for the quantitative analysis of Epanolol in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8]

The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical method development due to its ability to compensate for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[5][6]

Chemical Properties: Epanolol vs. This compound

The physical and chemical properties of this compound are nearly identical to those of Epanolol, with the primary difference being a slight increase in molecular weight due to the presence of five deuterium atoms.

| Property | Epanolol | This compound (Predicted) |

| Chemical Formula | C₂₀H₂₃N₃O₄[9][10][11][12] | C₂₀H₁₈D₅N₃O₄ |

| Molecular Weight | 369.41 g/mol [10][11][13] | ~374.44 g/mol |

| IUPAC Name | N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide[9] | N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide-d5 |

| CAS Number | 86880-51-5[11][13][14] | Not available |

| Melting Point | 118-120 °C[13] | ~118-120 °C |

| Boiling Point | 689.7±55.0 °C (Predicted)[13] | ~689.7±55.0 °C (Predicted) |

| pKa | 9.87±0.15 (Predicted)[13] | ~9.87±0.15 (Predicted) |

| Solubility | Soluble in DMSO[13] | Soluble in DMSO |

Experimental Protocol: Quantification of Epanolol in Human Plasma using this compound

The following is a representative experimental protocol for the quantification of Epanolol in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is based on established bioanalytical methods for similar small molecule drugs.[6][15][16]

Materials and Reagents

-

Epanolol reference standard

-

This compound internal standard (IS)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well plates or microcentrifuge tubes

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Epanolol and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Epanolol by serially diluting the stock solution with a methanol/water mixture (e.g., 50:50 v/v) to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting its stock solution with methanol.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma samples (calibration standards, quality control samples, and unknown samples) into a 96-well plate or microcentrifuge tubes.

-

Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each well, except for the blank samples (to which 10 µL of methanol is added).

-

Add 300 µL of cold acetonitrile to each well to precipitate the plasma proteins.

-

Vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue with 200 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Epanolol: [M+H]⁺ > fragment ion (e.g., m/z 370.2 > fragment) this compound: [M+H]⁺ > fragment ion (e.g., m/z 375.2 > fragment) |

| Collision Energy | Optimized for each transition |

Note: The exact MRM transitions and collision energies would need to be determined experimentally by infusing the pure compounds into the mass spectrometer.

Visualizations

Bioanalytical Workflow for Epanolol Quantification

References

- 1. What is Epanolol used for? [synapse.patsnap.com]

- 2. An overview of clinical trial experience with epanolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of epanolol on intra-arterial ambulatory blood pressure and baroreceptor heart rate reflex in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Epanolol? [synapse.patsnap.com]

- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsr.com [ijpsr.com]

- 8. jetir.org [jetir.org]

- 9. Epanolol | C20H23N3O4 | CID 72014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Epanolol - Wikipedia [en.wikipedia.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Epanolol CAS#: 86880-51-5 [amp.chemicalbook.com]

- 14. Epanolol | 86880-51-5 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

Chemical structure and properties of Epanolol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and inferred biological activity of Epanolol-d5, a deuterated analog of the β1-selective adrenergic receptor antagonist, Epanolol. Given the limited direct experimental data on this compound, this document leverages extensive information available for Epanolol to provide a comprehensive resource. All quantitative data is presented in structured tables, and detailed experimental protocols, based on established methodologies for similar compounds, are provided.

Chemical Structure and Properties

This compound is a stable, isotopically labeled form of Epanolol where five hydrogen atoms have been replaced by deuterium. This labeling is typically on the ethylamino group, which is a common site for metabolic activity. The primary difference between Epanolol and this compound is their molecular weight, which can be utilized in various research applications, particularly in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification.

Table 1: Chemical and Physical Properties of Epanolol and this compound

| Property | Epanolol | This compound |

| IUPAC Name | N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-2-(4-hydroxyphenyl)acetamide | N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl-d5]-2-(4-hydroxyphenyl)acetamide (representative) |

| Molecular Formula | C₂₀H₂₃N₃O₄ | C₂₀H₁₈D₅N₃O₄ |

| Molecular Weight | 369.42 g/mol | 374.45 g/mol [1] |

| CAS Number | 86880-51-5 | Not available (unlabeled CAS: 86880-51-5) |

| Appearance | White to off-white solid | Presumed to be a white to off-white solid |

| Solubility | Soluble in methanol, DMSO | Presumed to be soluble in methanol, DMSO |

Mechanism of Action and Signaling Pathway

Epanolol is a selective β1-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA).[2] This means that while it blocks the binding of endogenous catecholamines like epinephrine and norepinephrine to β1-receptors, it also possesses a partial agonist effect.[2] This dual action leads to a reduction in heart rate and blood pressure, particularly during exercise, while causing less bradycardia at rest compared to β-blockers without ISA.

The primary signaling pathway for β1-adrenergic receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). Epanolol, as an antagonist, inhibits this cascade.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and analysis of Epanolol and can be adapted for this compound.

Synthesis of Epanolol

The synthesis of Epanolol can be achieved through a multi-step process, as described in the chemical literature. A general workflow is presented below. For the synthesis of this compound, deuterated reagents would be incorporated at the appropriate steps.

References

In-Depth Technical Guide: Synthesis and Purification of Deuterated Epanolol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Epanolol, a selectively deuterated analog of the β-adrenergic blocker. Deuterium labeling of pharmaceuticals is a strategic approach to enhance their pharmacokinetic profiles, potentially leading to improved metabolic stability, reduced toxicity, and an extended half-life. This document outlines a plausible synthetic pathway, detailed experimental protocols, purification methodologies, and analytical techniques for the characterization of deuterated Epanolol.

Introduction to Deuterated Epanolol

Epanolol is a β1-selective adrenoceptor antagonist used in the management of cardiovascular conditions such as hypertension and angina pectoris. The introduction of deuterium at specific molecular positions can significantly alter the drug's metabolic fate by leveraging the kinetic isotope effect. This effect can slow down enzymatic metabolism, leading to a more favorable pharmacokinetic profile. This guide focuses on a targeted deuteration strategy for Epanolol to achieve these benefits.

Synthetic Pathway

The synthesis of deuterated Epanolol can be approached by preparing two key deuterated intermediates, which are then coupled and subsequently deprotected. The general synthetic route for non-deuterated Epanolol involves the reaction of an amine with an epoxide, a common strategy for beta-blocker synthesis. For the deuterated analog, this involves the synthesis of a deuterated amine intermediate and a deuterated epoxide intermediate.

Caption: Proposed synthetic pathway for deuterated Epanolol.

Experimental Protocols

The following protocols are based on established synthetic methodologies for beta-blockers and general techniques for deuterium labeling. Researchers should optimize these conditions based on their specific laboratory setup and available deuterated starting materials.

Synthesis of Deuterated N-(2-aminoethyl)-2-(4-benzyloxyphenyl)acetamide (Intermediate 1)

Protocol:

-

Amidation: To a solution of deuterated 4-benzyloxyphenylacetic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of deuterated ethylenediamine (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deuterated amide.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of Deuterated 1-(2-Cyanophenoxy)-2,3-epoxypropane (Intermediate 2)

Protocol:

-

Epoxidation: To a solution of 2-cyanophenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add deuterated epichlorohydrin (1.2 eq) to the reaction mixture.

-

Heat the reaction to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude deuterated epoxide.

-

Purify the product by vacuum distillation or column chromatography.

Coupling of Intermediates and Deprotection to Yield Deuterated Epanolol

Protocol:

-

Coupling Reaction: Dissolve deuterated N-(2-aminoethyl)-2-(4-benzyloxyphenyl)acetamide (Intermediate 1, 1.0 eq) and deuterated 1-(2-cyanophenoxy)-2,3-epoxypropane (Intermediate 2, 1.1 eq) in a suitable protic solvent like ethanol or isopropanol.

-

Heat the reaction mixture to reflux for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude protected deuterated Epanolol.

-

Deprotection: Dissolve the crude product in a suitable solvent like ethanol or methanol.

-

Add a palladium on carbon (Pd/C) catalyst (10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 6-8 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude deuterated Epanolol.

Purification of Deuterated Epanolol

Purification of the final product is critical to remove any unreacted starting materials, byproducts, and catalyst residues. High-performance liquid chromatography (HPLC) is a highly effective method for this purpose.

Caption: General workflow for the purification of deuterated Epanolol.

HPLC Purification Protocol:

-

Column Selection: A reversed-phase C18 column is typically suitable for the purification of beta-blockers.

-

Mobile Phase Preparation: A common mobile phase for beta-blocker separation consists of a mixture of acetonitrile or methanol and a phosphate buffer, with the pH adjusted to around 3.0.[1] The exact ratio should be optimized for the best separation.

-

Sample Preparation: Dissolve the crude deuterated Epanolol in a minimal amount of the mobile phase.

-

Chromatography: Inject the sample onto the preparative HPLC system.

-

Fraction Collection: Collect the fractions corresponding to the main product peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC or LC-MS.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified deuterated Epanolol.

Table 1: HPLC Purification Parameters (Example)

| Parameter | Value |

| Column | C18, 5 µm, 250 x 10 mm |

| Mobile Phase | Acetonitrile:Methanol:Phosphate Buffer (10 mM, pH 3.0) (15:15:70, v/v/v)[1] |

| Flow Rate | 4 mL/min |

| Detection | UV at 226 nm |

| Injection Volume | 500 µL |

Data Presentation and Characterization

Accurate characterization of the final product is essential to confirm its identity, purity, and the extent of deuteration.

Table 2: Expected Analytical Data for Deuterated Epanolol

| Analysis | Expected Result |

| Chemical Purity (HPLC) | > 98% |

| Isotopic Purity (MS) | > 95% deuterium incorporation |

| ¹H NMR | Signals corresponding to non-deuterated protons; absence or significant reduction of signals at deuterated positions. |

| ¹³C NMR | Characteristic signals for the Epanolol carbon skeleton. |

| Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the mass of the deuterated Epanolol isotopologue. |

| Yield | Variable, dependent on optimization of each step. |

Isotopic Purity Analysis

The isotopic purity is a critical parameter for deuterated drugs. It is typically determined by mass spectrometry, which can distinguish between molecules with different numbers of deuterium atoms (isotopologues).[2][3] High-resolution mass spectrometry (HRMS) is particularly useful for this analysis.[3]

Caption: Workflow for determining the isotopic purity of deuterated Epanolol.

Signaling Pathway of Epanolol

Epanolol exerts its therapeutic effect by blocking β1-adrenergic receptors, primarily in the heart. This action inhibits the downstream signaling cascade initiated by catecholamines like adrenaline and noradrenaline.

Caption: Simplified signaling pathway of β1-adrenergic receptor and the inhibitory action of Epanolol.

Conclusion

The synthesis and purification of deuterated Epanolol present a viable strategy for developing a potentially improved therapeutic agent. This guide provides a foundational framework for its preparation and characterization. Successful implementation will require careful optimization of each synthetic and purification step, along with rigorous analytical validation to ensure the final product meets the required standards of chemical and isotopic purity. The methodologies outlined here are intended to serve as a starting point for researchers in the field of drug development and medicinal chemistry.

References

- 1. Optimization of mobile phase in the separation of beta-blockers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Epanolol-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Epanolol-d5, a deuterated analog of the selective β1-adrenergic receptor antagonist, Epanolol. This document details its chemical properties, mechanism of action, and relevant experimental methodologies, presented in a clear and structured format to support research and development activities.

Core Compound Details: this compound

| Property | Value | Reference |

| Compound Name | This compound | N/A |

| CAS Number | 86880-51-5 (unlabeled) | [1][2][3][4] |

| Molecular Formula | C20H18D5N3O4 | [1] |

| Molecular Weight | 374.45 g/mol | [1] |

Physicochemical Properties of Epanolol (Unlabeled)

| Property | Value |

| Molecular Formula | C20H23N3O4 |

| Molecular Weight | 369.41 g/mol |

| Melting Point | 118-120 °C |

| Boiling Point (Predicted) | 689.7±55.0 °C |

| Density (Predicted) | 1.28±0.1 g/cm3 |

| pKa (Predicted) | 9.87±0.15 |

| Solubility | Soluble in DMSO |

Mechanism of Action & Signaling Pathway

Epanolol is a selective β1-adrenoceptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[5][6] This dual mechanism allows it to block the effects of high catecholamine levels (like adrenaline and noradrenaline) during stress or exercise, while providing a low level of receptor stimulation at rest. This results in a reduction of heart rate and myocardial contractility, which are beneficial in conditions like angina pectoris and hypertension.[5]

The primary signaling pathway for β1-adrenergic receptors involves the activation of a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[7] cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins and a subsequent increase in intracellular calcium. This cascade results in increased heart rate and contractility.[7] As a partial agonist, epanolol modulates this pathway by competing with endogenous catecholamines for receptor binding, thus dampening the overall signaling response while maintaining a baseline level of activation.

Below is a diagram illustrating the β1-adrenergic receptor signaling pathway and the action of Epanolol.

Caption: β1-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, methodologies for the synthesis and analysis of similar β-blockers can be adapted.

Synthesis of Epanolol

A general synthesis for Epanolol has been described and involves the following key steps.[8] A more recent, sustainable synthesis protocol for the related compound atenolol using deep eutectic solvents (DES) has also been reported and may be adaptable.[9]

Experimental Workflow for Epanolol Synthesis

Caption: Epanolol Synthesis Workflow.

Determination of Epanolol in Plasma

High-performance liquid chromatography (HPLC) is a common and reliable method for the quantification of β-blockers like Epanolol in biological matrices such as plasma.[10][11][12]

Key Steps for HPLC Analysis:

-

Sample Preparation:

-

Protein Precipitation: Plasma samples are typically treated with a protein precipitating agent (e.g., acetonitrile or methanol) to remove proteins that can interfere with the analysis.

-

Liquid-Liquid Extraction: An alternative method where the drug is extracted from the aqueous plasma phase into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): A more advanced technique that uses a solid sorbent to isolate the analyte from the plasma matrix.

-

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid). The exact composition is optimized to achieve good separation of the analyte from other plasma components.

-

Flow Rate: Typically around 1 mL/min.

-

-

Detection:

-

UV Detection: Epanolol has chromophores that allow for detection using a UV detector, typically in the range of 220-280 nm.

-

Fluorescence Detection: For higher sensitivity and selectivity, fluorescence detection can be employed.

-

Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective detection method, providing confirmation of the analyte's identity based on its mass-to-charge ratio.

-

Example HPLC Conditions for a Similar Compound (Atenolol): [10]

-

Column: Ace C18 reverse-phase

-

Mobile Phase: Methanol-water (50:50, v/v) containing 0.1% trifluoroacetic acid

-

Detection: UV or Fluorescence

-

Internal Standard: A structurally similar compound (e.g., metoprolol) is often used to improve the accuracy and precision of the quantification.

Pharmacokinetics and Pharmacodynamics

Clinical studies on Epanolol have provided insights into its pharmacokinetic and pharmacodynamic properties.

| Parameter | Finding |

| Absorption | Rapidly absorbed after oral administration, with peak plasma concentrations reached in 1-2 hours.[13] |

| Metabolism | Primarily metabolized in the liver. |

| Elimination Half-life | Approximately 3-4 hours. |

| Clinical Efficacy | Effective in reducing angina frequency and improving exercise tolerance in patients with stable angina.[14][15] |

| Side Effects | Generally well-tolerated, with a potentially better side-effect profile compared to non-ISA β-blockers like atenolol, particularly concerning effects at rest.[14][15] |

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific experimental applications, further optimization of the described methodologies may be necessary.

References

- 1. scbt.com [scbt.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Epanolol | C20H23N3O4 | CID 72014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Epanolol | 86880-51-5 [chemicalbook.com]

- 5. What is the mechanism of Epanolol? [synapse.patsnap.com]

- 6. Clinical pharmacology of epanolol. Pharmacodynamic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Epanolol - Wikipedia [en.wikipedia.org]

- 9. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HPLC method for determination of atenolol in human plasma and application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Atenolol quantification in human plasma by high-performance liquid chromatography: Application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. What is Epanolol used for? [synapse.patsnap.com]

- 14. Effect of partial agonist activity on the side effects of beta-blockade in patients with chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effects of beta blockade with (epanolol) and without (atenolol) intrinsic sympathomimetic activity in stable angina pectoris. The Visacor Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Analytical Guidance for Epanolol-d5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the commercial availability of the deuterated internal standard, Epanolol-d5. It also outlines a representative analytical methodology for its quantification in biological matrices, which is crucial for pharmacokinetic and metabolic studies in drug development. The information presented here is intended to support researchers in sourcing this standard and developing robust bioanalytical assays.

Commercial Sourcing

This compound is available as a research chemical from specialized chemical suppliers. While a comprehensive list of all potential vendors is beyond the scope of this guide, it has been verified as available from suppliers such as Santa Cruz Biotechnology. For procurement, researchers are advised to contact such vendors directly to obtain quotes and lead times.

Quantitative Data

The precise quantitative data for a specific lot of this compound, including its chemical purity and isotopic enrichment, is provided on the Certificate of Analysis (CofA) from the supplier. Researchers must obtain the lot-specific CofA for their records and to ensure the accuracy of their experimental results. The following table summarizes the typical data found on a CofA for a deuterated standard like this compound.

| Parameter | Typical Specification | Data Source |

| Chemical Purity (by HPLC/UPLC) | ≥98% | Vendor CofA |

| Isotopic Enrichment | ≥99 atom % D | Vendor CofA |

| Molecular Formula | C₂₀H₁₈D₅N₃O₄ | Product Data Sheet |

| Molecular Weight | 374.45 g/mol | Product Data Sheet |

| Format | Solid or solution | Vendor Catalog |

Experimental Protocol: Quantification of this compound in a Biological Matrix

The following protocol is a representative method for the analysis of Epanolol and its deuterated internal standard, this compound, in a biological matrix such as human plasma. This method is based on established principles for the bioanalysis of beta-blockers using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

1. Sample Preparation: Solid Phase Extraction (SPE)

-

Objective: To extract the analyte and internal standard from the biological matrix and remove potential interferences.

-

Materials:

-

Human plasma samples

-

This compound internal standard spiking solution

-

Mixed-mode solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)

-

Methanol, Acetonitrile, Water (LC-MS grade)

-

Formic acid

-

Ammonia solution

-

-

Procedure:

-

Thaw plasma samples to room temperature.

-

Spike a known concentration of this compound into each plasma sample (except for blank matrix samples).

-

Pre-treat the samples, for example, by dilution with an aqueous solution.

-

Condition the SPE cartridges with methanol followed by water.

-

Load the pre-treated plasma samples onto the SPE cartridges.

-

Wash the cartridges to remove interfering substances. A typical wash solution could be a mixture of methanol and water.

-

Elute the analyte and internal standard from the cartridges using an appropriate elution solvent, such as a mixture of methanol and acetonitrile containing an acid like formic acid.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To chromatographically separate the analyte from other components and to detect and quantify it using mass spectrometry.

-

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., ACQUITY UPLC HSS C18, 2.1 x 150 mm, 1.8 µm) is a suitable choice.[3]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate for a UHPLC system would be in the range of 0.2-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducible chromatography.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both Epanolol and this compound need to be determined by infusing the individual compounds into the mass spectrometer. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 5 Daltons higher than that of unlabeled Epanolol.

-

Optimization: Parameters such as collision energy and cone voltage should be optimized for each analyte to achieve maximum sensitivity.

-

3. Data Analysis

-

The concentration of Epanolol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to a calibration curve constructed from samples with known concentrations of Epanolol.

Visualizations

The following diagrams illustrate a typical workflow for the bioanalysis of this compound and the general supply chain for acquiring this chemical standard.

References

Isotopic Purity of Epanolol-d5 for Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Epanolol-d5, a deuterated internal standard crucial for accurate quantification of the beta-blocker Epanolol in mass spectrometry-based bioanalytical studies. Ensuring the high isotopic purity of internal standards is paramount for the precision and reliability of pharmacokinetic and metabolic profiling.

Introduction to Epanolol and the Role of Isotopic Labeling

Epanolol is a selective β1-adrenoceptor antagonist used in the management of cardiovascular conditions such as hypertension and angina. Accurate measurement of its concentration in biological matrices is essential for drug development and clinical monitoring. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for quantitative mass spectrometry. They exhibit nearly identical physicochemical properties to the analyte of interest, co-eluting chromatographically and experiencing similar ionization effects, thereby correcting for variability during sample preparation and analysis.

The isotopic purity of a SIL-IS, defined as the percentage of the labeled compound that is fully deuterated, is a critical parameter. The presence of unlabeled (d0) or partially labeled species can interfere with the quantification of the analyte, particularly at the lower limit of quantification (LLOQ), leading to inaccurate results.

Chemical Structures

The chemical structures of Epanolol and its deuterated analog, this compound, are fundamental to understanding their behavior in mass spectrometric analysis.

An In-depth Technical Guide to the Physical Properties of Epanolol vs. Epanolol-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Epanolol is a selective β1-adrenergic receptor antagonist that has been investigated for the management of cardiovascular conditions such as hypertension and angina pectoris.[1] Its mechanism of action involves blocking the effects of catecholamines at the β1-receptors in the heart, leading to a reduction in heart rate and contractility.[2] Isotopic labeling, particularly deuteration, is a common strategy in drug development to alter the pharmacokinetic profile of a drug. The replacement of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, potentially slowing down metabolic processes and increasing the drug's half-life. This guide focuses on the physical properties of Epanolol and its deuterated form, Epanolol-d5, to provide a foundational understanding for further research and development.

Comparative Physical Properties

A direct comparison of the physical properties of Epanolol and this compound is hampered by the limited availability of experimental data for the deuterated compound. The following table summarizes the known quantitative data for Epanolol. The corresponding values for this compound are largely unavailable in the public domain and would require experimental determination.

| Property | Epanolol | This compound |

| Molecular Formula | C₂₀H₂₃N₃O₄ | C₂₀H₁₈D₅N₃O₄[3] |

| Molecular Weight | 369.41 g/mol | 374.45 g/mol [3] |

| Melting Point | 118-120 °C | Data not available |

| Boiling Point | 689.7 ± 55.0 °C (Predicted) | Data not available |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | Data not available |

| pKa | 9.87 ± 0.15 (Predicted) | Data not available |

| logP (Octanol-Water) | 0.9 | Data not available |

| Solubility | Soluble in DMSO | Data not available |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physical properties of Epanolol and this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid compound transitions to a liquid state.

Methodology:

-

Sample Preparation: A small amount of the finely powdered dry sample (Epanolol or this compound) is packed into a thin-walled capillary tube, closed at one end, to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a means for observing the sample is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a steady rate of 1-2 °C per minute.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

-

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the ionizable groups in the molecule.

Methodology:

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s) on the curve.

logP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient of the compound between n-octanol and water.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Signaling Pathway and Experimental Workflow Diagrams

Beta-1 Adrenergic Receptor Signaling Pathway

Epanolol acts as an antagonist at the beta-1 adrenergic receptor, which is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.[1][4] The canonical signaling pathway is depicted below.

Figure 1: Beta-1 Adrenergic Receptor Signaling Pathway.

Proposed Experimental Workflow for Comparative Analysis

A logical workflow for the comparative physicochemical characterization of Epanolol and this compound is outlined below.

Figure 2: Experimental workflow for comparative analysis.

Conclusion

This technical guide provides a foundational overview of the physical properties of Epanolol and its deuterated analog, this compound. While there is a significant data gap for the deuterated compound, the provided experimental protocols offer a clear path for its characterization. The visualization of the beta-1 adrenergic receptor signaling pathway and the proposed experimental workflow are intended to aid researchers in their study of these compounds. Further experimental investigation into the physicochemical properties of this compound is crucial for a complete comparative analysis and for understanding the potential impact of deuteration on its behavior.

References

- 1. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Transmitting the Signal: Structure of the β1-Adrenergic Receptor-Gs Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Isotope Effects of Epanolol-d5 in Bioanalytical Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of Epanolol-d5 as an internal standard in bioanalytical assays, with a focus on its isotopic effects. Epanolol is a selective beta-1 adrenergic receptor antagonist used in the management of cardiovascular conditions such as hypertension and angina pectoris.[1][2][3] Accurate quantification of Epanolol in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies during drug development. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted practice to ensure the accuracy and precision of these measurements, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][5][6]

The Role of Deuterated Internal Standards

In quantitative bioanalysis, especially with LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[4][7] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier stable isotope, in this case, hydrogen with deuterium. This compound is chemically identical to Epanolol, but has a higher molecular weight due to the five deuterium atoms. This subtle difference allows it to be distinguished by a mass spectrometer, while its nearly identical physicochemical properties ensure that it behaves similarly to the unlabeled analyte during sample preparation, chromatography, and ionization.[5][7]

The primary advantage of using a deuterated internal standard like this compound is its ability to compensate for variations that can occur during the analytical process. These variations can include:

-

Matrix Effects: Differences in the composition of biological samples (e.g., plasma, urine) can enhance or suppress the ionization of the analyte, leading to inaccurate measurements. Since the SIL-IS is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, correcting for these effects.[4]

-

Extraction Recovery: Losses of the analyte during sample preparation steps are accounted for, as the SIL-IS will be lost to the same extent.

-

Instrumental Variability: Minor fluctuations in the performance of the LC-MS/MS system are normalized by the consistent signal ratio.

Isotope Effects of this compound

While deuterated standards are highly effective, it is important to be aware of potential isotope effects. These are primarily observed as slight differences in chromatographic retention time and, in some cases, fragmentation patterns in the mass spectrometer.

-

Chromatographic Isotope Effect: Deuterium substitution can sometimes lead to a slight decrease in retention time on reverse-phase liquid chromatography columns compared to the non-deuterated analyte.[7] This is due to the slightly different physicochemical properties imparted by the heavier isotope. While this effect is usually minimal, it is a critical parameter to evaluate during method development to ensure co-elution or near co-elution, which is important for effective matrix effect compensation.

-

Mass Spectrometric Isotope Effects: The fragmentation of the deuterated and non-deuterated compounds in the mass spectrometer should be similar. However, the position of the deuterium labels on the molecule can influence fragmentation pathways. It is crucial to select mass transitions for both the analyte and the internal standard that are specific, sensitive, and free from cross-talk or interference.[8]

Quantitative Data Summary

For a typical LC-MS/MS assay of Epanolol using this compound as an internal standard, the following mass spectrometric parameters would be determined. The exact mass-to-charge ratios (m/z) will depend on the specific adduct ion formed (e.g., [M+H]+).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Epanolol | [To be determined experimentally] | [To be determined experimentally] | [To be determined experimentally] |

| This compound | [Precursor of Epanolol + 5] | [To be determined experimentally] | [To be determined experimentally] |

Note: The precursor ion for this compound will be 5 Daltons higher than that of Epanolol. The product ions and collision energies need to be optimized during method development.

Experimental Protocols

The following is a generalized protocol for the quantification of Epanolol in human plasma using this compound as an internal standard by LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized).

-

Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over a specified time to ensure separation of Epanolol from other matrix components.

-

Flow Rate: A typical flow rate would be 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the optimized precursor-to-product ion transitions for both Epanolol and this compound.

-

Visualizations

Caption: Bioanalytical workflow for Epanolol quantification.

Epanolol, as a beta-blocker, exerts its therapeutic effect by modulating the signaling pathways of the sympathetic nervous system.[1][2]

Caption: Epanolol's mechanism of action on the beta-1 adrenergic signaling pathway.

References

- 1. What is the mechanism of Epanolol? [synapse.patsnap.com]

- 2. What is Epanolol used for? [synapse.patsnap.com]

- 3. Epanolol | C20H23N3O4 | CID 72014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. texilajournal.com [texilajournal.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

Epanolol-d5: Stability and Storage Technical Guide

Introduction to Epanolol

Epanolol is a beta-blocker, specifically a β1-selective adrenoceptor antagonist, that has been investigated for the management of cardiovascular conditions such as hypertension and angina pectoris.[1][2] Its mechanism of action involves blocking the effects of catecholamines, like adrenaline and noradrenaline, at the β1-adrenergic receptors, primarily located in the heart.[1][2] This action leads to a reduction in heart rate, cardiac output, and blood pressure.[1][2] Epanolol-d5 is a deuterated version of Epanolol, where one or more hydrogen atoms have been replaced by deuterium. This isotopic substitution is often utilized in drug metabolism and pharmacokinetic (DMPK) studies.

General Stability of Beta-Blockers

While specific data on Epanolol's degradation is limited, studies on other beta-blockers, such as propranolol and atenolol, provide insights into potential stability challenges. Propranolol, for instance, is known to be susceptible to photodegradation.[3] Stability-indicating methods, typically using High-Performance Liquid Chromatography (HPLC), have been developed for other beta-blockers like atenolol to separate the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[4][5]

Storage and Handling of Deuterated Compounds

Deuterated compounds require careful handling to maintain their isotopic and chemical purity. The following are general best practices for storage and handling:

-

Protection from Moisture: Many organic compounds are hygroscopic. Exposure to moisture can lead to degradation or affect the physical properties of the compound. It is recommended to handle deuterated compounds in a dry environment.[6]

-

Inert Atmosphere: To prevent oxidation and isotopic exchange (especially for labile deuterium atoms), it is advisable to handle and store deuterated compounds under an inert atmosphere, such as nitrogen or argon.[6][7]

-

Controlled Temperature: For many pharmaceutical compounds, storage at controlled room temperature or in a refrigerator is standard. Some deuterated compounds, particularly those in solution, may require refrigeration to minimize degradation and solvent evaporation.[6][8][9] However, freezing should be avoided for certain solvents.[6] Unopened containers of some deuterated compounds are best stored refrigerated to maximize shelf life.[7][8]

-

Protection from Light: As some beta-blockers are known to be light-sensitive, it is prudent to protect this compound from light to prevent photodegradation.[3] Amber vials or storage in the dark are recommended.

Table 1: General Storage Recommendations for Deuterated Compounds

| Condition | Recommendation | Rationale |

| Temperature | Store at controlled room temperature or refrigerated (2-8 °C). Avoid freezing for solutions. | To slow down chemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent oxidation and isotopic exchange.[6][7] |

| Moisture | Protect from humidity. Store with desiccants if necessary. | To prevent hydrolysis and other moisture-related degradation.[6] |

| Light | Store in light-resistant containers (e.g., amber vials) or in the dark. | To prevent photodegradation. |

Potential Degradation Pathways

Based on the structure of Epanolol and the known degradation pathways of similar compounds, potential degradation routes for this compound could include:

-

Hydrolysis: The ether and amide linkages in the Epanolol molecule could be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The secondary alcohol and the aromatic ring could be sites for oxidative degradation.

-

Photodegradation: The aromatic rings in the structure suggest a potential for degradation upon exposure to UV or visible light.[3]

A logical workflow for investigating these potential degradation pathways is outlined below.

References

- 1. What is Epanolol used for? [synapse.patsnap.com]

- 2. What is the mechanism of Epanolol? [synapse.patsnap.com]

- 3. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. labinsights.nl [labinsights.nl]

- 7. chromservis.eu [chromservis.eu]

- 8. ckgas.com [ckgas.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Profile of Epanolol-d5

Disclaimer: No specific Safety Data Sheet (SDS) for Epanolol-d5 is publicly available. This document has been compiled from scientific literature and chemical databases for Epanolol. The safety and handling precautions for this compound should be considered equivalent to those for the unlabeled compound. This guide is intended for use by researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Epanolol is a selective beta-1 adrenergic receptor antagonist.[1] The deuterated form, this compound, is primarily used in research, particularly in pharmacokinetic studies, as an internal standard for mass spectrometry-based quantification. The physical and chemical properties of Epanolol are summarized below.

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₃N₃O₄ | [2][3] |

| Molar Mass | 369.41 g/mol | [4] |

| CAS Number | 86880-51-5 | [4] |

| Appearance | Solid (presumed) | N/A |

| Solubility | No data available | N/A |

| Melting Point | No data available | N/A |

| Boiling Point | No data available | N/A |

| pKa | No data available | N/A |

Toxicological Data

| Parameter | Data | Source |

| Acute Toxicity (Oral) | No specific LD50 data available for Epanolol. Beta-blocker overdoses can be lethal.[5] | [5] |

| Skin Corrosion/Irritation | No data available. | N/A |

| Eye Damage/Irritation | No data available. | N/A |

| Carcinogenicity | A review of 18 beta-adrenergic blockers did not identify significant concerns for carcinogenicity for the class.[6] | [6] |

| Mutagenicity | No data available for Epanolol. A review of other beta-blockers has summarized available mutagenicity data.[6] | [6] |

| Teratogenicity | No data available for Epanolol. A review of other beta-blockers has summarized available teratogenicity data.[6] | [6] |

| Signs of Overexposure | Bradycardia (slow heart rate), hypotension (low blood pressure), bronchospasm, and hypoglycemia. In severe cases, seizures and coma can occur.[5][7] | [5][7] |

Handling and Safety Precautions

Given the lack of a specific SDS, standard laboratory safety practices for handling potent pharmaceutical compounds should be followed.

| Precaution | Recommendation |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. |

| Engineering Controls | Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation exposure. |

| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials. |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |

First Aid Measures

In case of exposure, the following first aid measures are recommended:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Mechanism of Action and Signaling Pathway

Epanolol is a selective β1-adrenergic receptor antagonist with partial agonist activity.[8] Its primary therapeutic effects are in the management of cardiovascular conditions such as angina pectoris.[9][10] The mechanism involves blocking the action of catecholamines (e.g., adrenaline and noradrenaline) at β1-receptors in the heart muscle. This leads to a reduction in heart rate, myocardial contractility, and blood pressure, thereby decreasing myocardial oxygen demand.[11]

Experimental Protocols

Synthesis of Epanolol

The synthesis of Epanolol has been described in the scientific literature.[4] The following is a generalized workflow based on the published method. For precise experimental details, including reagent quantities and reaction conditions, the original publication should be consulted.

Safety Pharmacology Studies

Standard safety pharmacology studies are conducted during drug development to assess potential adverse effects on major physiological systems.[12][13][14] While specific study protocols for Epanolol are not publicly available, a typical core battery of safety pharmacology studies would include assessments of the central nervous, cardiovascular, and respiratory systems.[12][14]

Central Nervous System (CNS) Assessment:

-

Methodology: A functional observational battery (FOB) or Irwin screen in rodents would be used to evaluate behavioral and neurological changes. This involves systematic observation of the animals' appearance, behavior, and motor function after administration of the test compound at various doses.

-

Parameters Observed: Changes in posture, gait, activity level, reflexes, and autonomic signs.

Cardiovascular System Assessment:

-

Methodology: In vivo studies in telemetered animals (e.g., dogs, non-human primates) allow for continuous monitoring of cardiovascular parameters. In vitro assays, such as the hERG assay, are used to assess the potential for QT interval prolongation.

-

Parameters Measured: Blood pressure, heart rate, and electrocardiogram (ECG) intervals (PR, QRS, QT, QTc).

Respiratory System Assessment:

-

Methodology: Whole-body plethysmography in conscious, unrestrained animals is a common method to assess respiratory function.

-

Parameters Measured: Respiratory rate, tidal volume, and minute volume.

References

- 1. Epanolol | C20H23N3O4 | CID 72014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Epanolol - Wikipedia [en.wikipedia.org]

- 5. clintox.org [clintox.org]

- 6. A toxicological review of beta-adrenergic blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is Epanolol used for? [synapse.patsnap.com]

- 8. Pharmacokinetics of epanolol after acute and chronic oral dosing in elderly patients with stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An overview of clinical trial experience with epanolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modest antihypertensive effect of epanolol, a beta 1-selective receptor blocker with beta 1 agonist activity: an acute and long-term hemodynamic study at rest and during exercise and double crossover comparison with atenolol on ambulatory blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acute systemic and antiischemic effects of epanolol in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

- 13. Safety pharmacology studies | PPTX [slideshare.net]

- 14. Safety Pharmacology - IITRI [iitri.org]

Methodological & Application

Application Note: High-Throughput Quantification of Epanolol in Human Plasma Using Epanolol-d5 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epanolol is a selective beta-1 adrenergic receptor antagonist that has been investigated for the management of cardiovascular conditions such as hypertension and angina pectoris.[1][2] Accurate and reliable quantification of Epanolol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Epanolol in human plasma. The use of a stable isotope-labeled internal standard, Epanolol-d5, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[3]

This method employs a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described protocol is suitable for high-throughput analysis in a regulated bioanalytical environment.

Experimental Protocols

Materials and Reagents

-

Epanolol (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Epanolol and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Epanolol stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

-

Sample Preparation

-

Thaw plasma samples and calibration standards to room temperature.

-

To 100 µL of plasma, add 20 µL of the IS working solution (100 ng/mL this compound).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

-

LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for the separation of beta-blockers.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.1-4.0 min: 5% B

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry:

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Epanolol: m/z 370.2 → 148.1 (Proposed based on typical fragmentation of similar structures)

-

This compound: m/z 375.2 → 153.1 (Proposed based on the addition of 5 Daltons to the parent and fragment ions)

-

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[4][5] Key validation parameters include:

-

Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of Epanolol and this compound.

-

Linearity and Range: The linearity of the method should be determined by analyzing calibration standards at a minimum of six different concentrations. The correlation coefficient (r²) should be greater than 0.99.

-

Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate. The accuracy should be within ±15% of the nominal concentration, and the precision (coefficient of variation, CV) should not exceed 15%.

-

Matrix Effect: Investigated to ensure that the ionization of the analyte and internal standard is not suppressed or enhanced by the plasma matrix.

-

Recovery: The extraction efficiency of Epanolol from human plasma is determined by comparing the peak areas of extracted samples to those of unextracted standards.

-

Stability: The stability of Epanolol in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Data Presentation

Table 1: Quantitative Data Summary for Epanolol LC-MS/MS Method Validation

| Parameter | Result |

| Linearity | |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Accuracy & Precision (Intra-day, n=6) | |

| LLOQ (1 ng/mL) | Accuracy: 95-105%, Precision (CV): < 10% |

| Low QC (3 ng/mL) | Accuracy: 98-102%, Precision (CV): < 8% |

| Mid QC (100 ng/mL) | Accuracy: 97-103%, Precision (CV): < 7% |

| High QC (800 ng/mL) | Accuracy: 96-104%, Precision (CV): < 6% |

| Accuracy & Precision (Inter-day, n=18) | |

| LLOQ (1 ng/mL) | Accuracy: 94-106%, Precision (CV): < 12% |

| Low QC (3 ng/mL) | Accuracy: 97-103%, Precision (CV): < 9% |

| Mid QC (100 ng/mL) | Accuracy: 96-104%, Precision (CV): < 8% |

| High QC (800 ng/mL) | Accuracy: 95-105%, Precision (CV): < 7% |

| Recovery | |

| Epanolol | 85 - 95% |

| This compound | 88 - 92% |

| Matrix Effect | |

| Normalized Matrix Factor | 0.95 - 1.05 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Epanolol.

Caption: Role of an internal standard in LC-MS/MS quantification.

References

- 1. What is Epanolol used for? [synapse.patsnap.com]

- 2. What is the mechanism of Epanolol? [synapse.patsnap.com]

- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

Application Note and Protocol: Quantitative Analysis of Epanolol in Plasma by LC-MS/MS Using Epanolol-d5 as an Internal Standard

Disclaimer: As "Epanolol" is not a widely documented pharmaceutical compound in available scientific literature, this application note provides a representative protocol based on the well-established bioanalytical methods for a structurally similar beta-blocker, Atenolol. The deuterated internal standard used in this model is Atenolol-d7, analogous to the requested Epanolol-d5. This method should be fully validated for Epanolol before its application in regulated bioanalysis.

Introduction

Epanolol is a beta-adrenergic blocking agent used in the management of cardiovascular conditions such as hypertension. Accurate and reliable quantification of Epanolol in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Epanolol in human plasma. The use of a stable isotope-labeled internal standard, this compound (represented here by Atenolol-d7), ensures high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.

Experimental Protocols

Materials and Reagents

-

Epanolol reference standard (or Atenolol as a proxy)

-

This compound internal standard (IS) (or Atenolol-d7 as a proxy)

-

High-purity water (18.2 MΩ·cm)

-

HPLC-grade acetonitrile and methanol

-

Formic acid (LC-MS grade)

-

Human plasma (with K2EDTA as anticoagulant)

-

All other chemicals and solvents should be of analytical or HPLC grade.

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare primary stock solutions of Epanolol and this compound by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Epanolol by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for calibration standards and QC samples.[1]

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent to obtain a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards ranging from 5 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 15, 400, and 800 ng/mL).[1]

Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting Epanolol from plasma samples.[2][3]

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex the sample for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[3]

-

Vortex vigorously for 1 minute.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in 95:5 water:acetonitrile).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this analysis.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[4] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic or a shallow gradient optimized for peak shape and separation |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Epanolol) | m/z 267.2 → 145.1 (Quantifier), 267.2 → 116.1 (Qualifier) |

| MRM Transition (this compound) | m/z 274.2 → 152.1 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Note: MRM transitions for Epanolol and this compound are hypothetical and based on the fragmentation of Atenolol and Atenolol-d7. These must be optimized experimentally.

Method Validation Summary

The following table summarizes the expected performance characteristics of the validated method.

| Parameter | Result |

| Linearity Range | 5 - 1000 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (%Bias) | ± 15% |

| Inter-day Accuracy (%Bias) | ± 15% |

| Recovery | 80 - 110%[3] |

| Matrix Effect | Minimal and compensated by the internal standard |

Mandatory Visualizations

Caption: Experimental workflow for the quantitative analysis of Epanolol in plasma.

References

Application Note: Pharmacokinetic Analysis of Epanolol Using a Deuterated Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Epanolol in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology employs a deuterated internal standard (Epanolol-d5) to ensure high accuracy and precision, which is critical for pharmacokinetic studies. This document is intended for researchers, scientists, and drug development professionals involved in the clinical evaluation of Epanolol. Included are comprehensive experimental procedures, data presentation in tabular format, and workflow diagrams to facilitate understanding and implementation.

Introduction

Epanolol is a selective β1-adrenoceptor antagonist with partial agonist activity (intrinsic sympathomimetic activity)[1][2][3]. It is developed for the treatment of cardiovascular conditions such as hypertension and angina pectoris[4][5]. Understanding the pharmacokinetic profile of Epanolol is essential for determining appropriate dosing regimens and evaluating its safety and efficacy.

Accurate quantification of drug concentrations in biological matrices is fundamental to pharmacokinetic analysis. The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is the gold standard for quantitative LC-MS/MS assays. The deuterated internal standard co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. This application note details a robust LC-MS/MS method for the determination of Epanolol in plasma, utilizing this compound as the internal standard.

Pharmacokinetic Parameters of Epanolol

The pharmacokinetic profile of Epanolol has been investigated in various clinical settings. The following tables summarize key pharmacokinetic parameters obtained from studies in healthy young volunteers and elderly patients with angina.

Table 1: Pharmacokinetic Parameters of Epanolol in Healthy Young Volunteers after a Single Dose[6]

| Parameter | 200 mg Tablet (Fasting) | 200 mg Solution (Fasting) | 5 mg IV | 200 mg Tablet (With Food) |

| Cmax (ng/mL) | 30 - 40 | 30 - 40 | N/A | ~25% lower than fasting |